molecular formula C38H26O5 B14505880 [Oxydi(4,1-phenylene)]bis[(4-phenoxyphenyl)methanone] CAS No. 63347-89-7

[Oxydi(4,1-phenylene)]bis[(4-phenoxyphenyl)methanone]

Cat. No.: B14505880
CAS No.: 63347-89-7
M. Wt: 562.6 g/mol
InChI Key: IWCKQKYUVSDWAZ-UHFFFAOYSA-N
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Description

[Oxydi(4,1-phenylene)]bis[(4-phenoxyphenyl)methanone] is a complex organic compound with a molecular formula of C38H26O5. This compound consists of 26 hydrogen atoms, 38 carbon atoms, and 5 oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Oxydi(4,1-phenylene)]bis[(4-phenoxyphenyl)methanone] typically involves multi-step organic reactions. One common method includes the reaction of 4-phenoxybenzoyl chloride with 4,4’-oxydianiline under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of [Oxydi(4,1-phenylene)]bis[(4-phenoxyphenyl)methanone] may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product. Industrial purification methods may include distillation, crystallization, and advanced chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

[Oxydi(4,1-phenylene)]bis[(4-phenoxyphenyl)methanone] can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

[Oxydi(4,1-phenylene)]bis[(4-phenoxyphenyl)methanone] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [Oxydi(4,1-phenylene)]bis[(4-phenoxyphenyl)methanone] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • [Oxydi(4,1-phenylene)]bis[(4-methoxyphenyl)methanone]
  • [Oxydi(4,1-phenylene)]bis[(4-chlorophenyl)methanone]
  • [Oxydi(4,1-phenylene)]bis[(4-bromophenyl)methanone]

Uniqueness

Compared to similar compounds, [Oxydi(4,1-phenylene)]bis[(4-phenoxyphenyl)methanone] exhibits unique properties such as higher stability and specific reactivity patterns. These characteristics make it particularly valuable in certain applications, such as the development of advanced materials and pharmaceuticals .

Properties

CAS No.

63347-89-7

Molecular Formula

C38H26O5

Molecular Weight

562.6 g/mol

IUPAC Name

[4-[4-(4-phenoxybenzoyl)phenoxy]phenyl]-(4-phenoxyphenyl)methanone

InChI

InChI=1S/C38H26O5/c39-37(27-11-19-33(20-12-27)41-31-7-3-1-4-8-31)29-15-23-35(24-16-29)43-36-25-17-30(18-26-36)38(40)28-13-21-34(22-14-28)42-32-9-5-2-6-10-32/h1-26H

InChI Key

IWCKQKYUVSDWAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)C5=CC=C(C=C5)OC6=CC=CC=C6

Origin of Product

United States

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